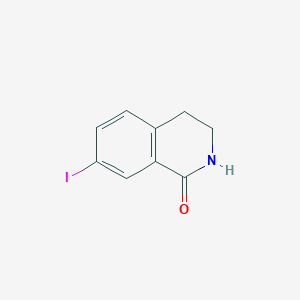

7-Iodo-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

7-iodo-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFKPAJGQXKUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441517 | |

| Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66491-04-1 | |

| Record name | 3,4-Dihydro-7-iodo-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66491-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Characterization of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide for Chemical Researchers

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. Its rigid framework and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis and characterization of a key derivative, 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one. This particular analog serves as a valuable building block for further functionalization, particularly in the development of targeted therapies such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of synthetic strategies, mechanistic insights, and comprehensive characterization methodologies.

Introduction to a Privileged Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is prevalent in a wide array of natural products and synthetic molecules exhibiting diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a halogen atom, such as iodine, at the 7-position of this scaffold provides a versatile handle for a variety of cross-coupling reactions, enabling the exploration of a broad chemical space and the generation of libraries of novel compounds for biological screening.

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound can be approached through two primary strategies: construction of the dihydroisoquinolinone ring system from a pre-iodinated precursor or direct iodination of the parent 3,4-dihydroisoquinolin-1(2H)-one.

Pathway A: Synthesis from an Iodinated Precursor

This approach offers excellent control over regioselectivity by introducing the iodine atom at the desired position early in the synthetic sequence. A logical and commonly employed method for the construction of the 3,4-dihydroisoquinolin-1(2H)-one core is the Bischler-Napieralski reaction or its modifications.[3][4]

A plausible synthetic route commencing from the commercially available 3-iodophenethylamine is outlined below. This method involves the acylation of the starting amine followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol (Proposed):

Step 1: Synthesis of N-(2-(3-iodophenyl)ethyl)acetamide

-

To a solution of 3-iodophenethylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-acylated intermediate.

Step 2: Synthesis of this compound

-

To the N-(2-(3-iodophenyl)ethyl)acetamide (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (excess).

-

Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).

-

Extract the product with an organic solvent like ethyl acetate or DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Pathway B: Direct Iodination of 3,4-Dihydroisoquinolin-1(2H)-one

An alternative strategy involves the direct electrophilic iodination of the pre-formed 3,4-dihydroisoquinolin-1(2H)-one ring system. The amide group is an ortho-, para-director, and the 7-position is sterically accessible, making it a likely site for substitution. Common iodinating reagents include N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent.

Experimental Protocol (Proposed):

-

Dissolve 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent.

-

Add the iodinating agent, for example, N-iodosuccinimide (1.1 eq), and a catalytic amount of an acid such as trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess iodine.

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

Characterization of this compound

Thorough characterization of the synthesized compound is imperative to confirm its identity and purity. The following table summarizes the expected analytical data based on the structure of this compound and data from analogous compounds.[5]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons of the ethyl bridge (-CH₂-CH₂-) will likely appear as two triplets around δ 3.0-4.0 ppm. The NH proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent. |

| ¹³C NMR | The carbonyl carbon (C=O) will be observed in the downfield region (δ ~160-170 ppm). Aromatic carbons will appear in the range of δ 110-140 ppm, with the carbon bearing the iodine atom showing a characteristic upfield shift. The two aliphatic carbons will be found in the upfield region (δ ~25-40 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of C₉H₈INO (273.06 g/mol ) should be observed. The isotopic pattern for iodine will be characteristic. |

| Infrared (IR) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching and aromatic C=C bending vibrations will also be present. |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |

Applications in Drug Discovery

The this compound scaffold is a key intermediate in the synthesis of various pharmacologically active molecules. Its utility is particularly pronounced in the development of PARP inhibitors, a class of targeted cancer therapeutics. The iodo-substituent provides a crucial handle for introducing diverse functionalities through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has outlined plausible and efficient synthetic strategies for the preparation of this compound, a valuable building block in medicinal chemistry. Both the construction of the heterocyclic core from an iodinated precursor and the direct iodination of the parent scaffold represent viable approaches. Comprehensive characterization using a suite of analytical techniques is essential to confirm the structure and purity of the final product. The strategic placement of the iodine atom opens up a plethora of possibilities for further chemical modifications, underscoring the importance of this compound in the discovery of novel therapeutic agents.

References

-

Kulkarni, M., & Gaikwad, N. D. (2020). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. ChemistrySelect, 5(28), 8634-8657. Available at: [Link]

-

Li, W., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10763-10774. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 150896, 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

-

Wang, X., et al. (2010). A More Practical and Efficient Route to C1- and C4-Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its strategic placement of an iodine atom on the aromatic ring, coupled with the inherent reactivity of the dihydroisoquinolinone core, renders it a versatile scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of therapeutic agents, most notably as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental insights and methodologies are provided to empower researchers in leveraging the full potential of this valuable synthetic intermediate.

Introduction: The Significance of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1][2] This nitrogen-containing heterocyclic lactam has garnered considerable attention in drug discovery for its role in compounds with antitumor, antimicrobial, and antiviral properties.[1] The rigid, bicyclic structure of the dihydroisoquinolinone system provides a well-defined three-dimensional framework that can be strategically functionalized to interact with various biological targets.

The introduction of a halogen, particularly iodine, at the 7-position of this scaffold dramatically enhances its synthetic utility. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This reactivity opens up avenues for the facile introduction of diverse substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its constituent parts and data for analogous compounds.

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C₉H₈INO | Calculated |

| Molecular Weight | 273.07 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Inferred from similar halo-isoquinolinones |

| Melting Point | Not available | Requires experimental determination |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH) | Inferred from related structures |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the iodine substituent. The methylene protons of the dihydroisoquinoline core at C3 and C4 will appear as triplets. The N-H proton will likely be a broad singlet.

-

¹³C NMR: The carbon NMR will display signals for the nine carbon atoms, including the carbonyl carbon of the lactam at a downfield chemical shift. The carbon atom bearing the iodine (C7) will have a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z 273, corresponding to the molecular weight of the compound.

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Key cross-coupling reactions of this compound.

4.1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

-

Reaction Overview: this compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base.

-

Typical Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand.

-

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄.

-

Solvent: Toluene, dioxane, DMF, often with the addition of water.

-

-

Significance: This reaction is instrumental in synthesizing biaryl structures, which are common motifs in many biologically active molecules.

4.1.2 Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.

-

Reaction Overview: This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

-

Typical Conditions:

-

Palladium Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄.

-

Copper Co-catalyst: CuI.

-

Base: A mild amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Solvent: THF, DMF, or toluene.

-

-

Significance: The resulting alkynyl-substituted isoquinolinones are valuable intermediates that can undergo further transformations, such as conversion to ketones, or be used in click chemistry.

4.1.3 Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, forming a carbon-nitrogen bond between an aryl halide and an amine.

-

Reaction Overview: this compound can be coupled with a wide range of primary and secondary amines, including anilines and aliphatic amines.

-

Typical Conditions:

-

Palladium Catalyst: A palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) combined with a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).

-

Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or Cs₂CO₃.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

-

-

Significance: This reaction provides a direct route to 7-amino-substituted dihydroisoquinolinones, which are important pharmacophores in their own right and can serve as handles for further derivatization.

Reactivity of the Lactam Moiety

The lactam functionality of this compound also presents opportunities for chemical modification.

-

N-Alkylation/Arylation: The nitrogen atom of the lactam can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents at the 2-position.

-

Reduction: The carbonyl group of the lactam can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), leading to the corresponding 7-iodo-1,2,3,4-tetrahydroisoquinoline.

-

Reactions at the α-Position (C4): The methylene group adjacent to the carbonyl (C4) can be deprotonated under strong basic conditions to form an enolate, which can then react with various electrophiles.

Application in the Synthesis of PARP Inhibitors

A primary driver for the interest in 7-halo-3,4-dihydroisoquinolin-1(2H)-ones is their utility as key intermediates in the synthesis of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). [3][4] The general structure of many PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, which binds to the active site of the PARP enzyme. The 3,4-dihydroisoquinolin-1(2H)-one scaffold serves as an effective nicotinamide isostere. The halogen at the 7-position acts as a synthetic handle to introduce various substituents that can interact with specific pockets in the PARP active site, thereby modulating potency and selectivity.

Illustrative Synthetic Application:

While a specific synthesis of a marketed PARP inhibitor directly from this compound is not detailed in the available literature, a general synthetic strategy can be envisioned. For instance, a Suzuki or Buchwald-Hartwig coupling reaction could be employed to attach a side chain that is crucial for binding to the PARP enzyme.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its strategic combination of a privileged heterocyclic scaffold and a reactive iodinated aromatic ring provides a powerful platform for the efficient construction of complex molecular architectures. The amenability of this compound to a wide range of palladium-catalyzed cross-coupling reactions makes it an indispensable tool for the rapid generation of compound libraries for drug discovery, particularly in the pursuit of novel PARP inhibitors and other therapeutic agents. Further elucidation of its specific physical properties and the development of optimized synthetic protocols will undoubtedly accelerate its application in the scientific community.

References

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Available at: [Link]

-

3,4-dihydroisoquinolin-1(2H)-one. PubChem. Available at: [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Publishing. Available at: [Link]

-

7-Iodo-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]

-

Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines and organic halides. (2005). PubMed. Available at: [Link]

- Method for preparing 7-bromoisoquinoline. (2013). Google Patents.

- Process for preparing a PARP inhibitor, crystalline forms, and uses thereof. (2019). Google Patents.

-

Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. (2008). ResearchGate. Available at: [Link]

-

A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2 H)-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1 H)-ones from 2-Bromobenzoate Precursors. (2023). PubMed. Available at: [Link]

-

A Three-Step Method for the Preparation of N -Substituted 3,4-Dihydroisoquinolin-1(2 H )-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1 H )-ones from 2-Bromobenzoate Precursors. ResearchGate. Available at: [Link]

-

Strategies Employed for the Development of PARP Inhibitors. (2017). PubMed. Available at: [Link]

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. US10457680B2 - Process for preparing a PARP inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]

- 4. Strategies Employed for the Development of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a halogen atom, such as iodine, at the 7-position can significantly modulate the pharmacological properties of these molecules, making 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one a key intermediate in the synthesis of novel therapeutics. Accurate structural elucidation and characterization of this intermediate are paramount for ensuring the integrity of drug discovery and development pipelines.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of direct experimental spectra in the public domain, this guide leverages established spectroscopic principles and data from the closely related analog, 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one, to provide a robust and scientifically-grounded prediction of the key spectral features. This approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Numbering

For clarity and consistency throughout this guide, the atomic numbering convention for the this compound ring system is as follows:

Caption: Atomic numbering of the this compound core.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for the structural confirmation of organic molecules. The predicted ¹H NMR spectrum of this compound is based on the analysis of its bromo-analog and established substituent effects.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring the ¹H NMR spectrum of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A sweep width of approximately 12-16 ppm.

-

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the experimental data of 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one and consider the relative electronegativity and anisotropic effects of iodine versus bromine.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H-2 (NH) | ~8.4 (DMSO-d₆) | Broad Singlet | - | The amide proton is expected to be a broad singlet due to quadrupolar broadening from the adjacent nitrogen. Its chemical shift is solvent-dependent. |

| H-8 | ~8.0 | Doublet | ~8.0 | This proton is ortho to the carbonyl group, leading to a significant downfield shift. It will be coupled to H-6. |

| H-6 | ~7.5 | Doublet of Doublets | ~8.0, ~2.0 | This proton is coupled to both H-8 (ortho-coupling) and H-5 (meta-coupling). |

| H-5 | ~7.3 | Doublet | ~2.0 | This proton will appear as a doublet due to meta-coupling with H-6. The substitution of bromine with the less electronegative but more polarizable iodine is expected to cause a slight upfield shift compared to the bromo analog. |

| H-3 | ~3.5 | Triplet | ~6.5 | These methylene protons are adjacent to the amide nitrogen and will appear as a triplet due to coupling with the C4-protons. |

| H-4 | ~3.0 | Triplet | ~6.5 | These benzylic protons are coupled to the C3-protons, resulting in a triplet. |

Interpretation and Causality

-

Aromatic Region: The aromatic protons (H-5, H-6, and H-8) will exhibit a characteristic splitting pattern. The proton at the C8 position is the most deshielded due to its proximity to the electron-withdrawing carbonyl group. The substitution of bromine with iodine at the 7-position is expected to have a minor effect on the chemical shifts of the aromatic protons, with a slight shielding effect anticipated.

-

Aliphatic Region: The two methylene groups at C3 and C4 form an ethyl bridge. The protons at C3, being adjacent to the nitrogen atom, are expected to be slightly more deshielded than the benzylic protons at C4. Both will appear as triplets due to coupling with each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum is based on the known chemical shifts of the 3,4-dihydroisoquinolin-1(2H)-one core and the well-documented "heavy atom effect" of iodine.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A slightly more concentrated sample (20-30 mg in 0.6-0.7 mL of solvent) is often preferred for ¹³C NMR.

-

Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Several hundred to a few thousand scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Assignment Rationale |

| C-1 (C=O) | ~165 | The carbonyl carbon of the lactam is expected in this region. |

| C-8a | ~138 | Aromatic quaternary carbon adjacent to the nitrogen and part of the fused ring system. |

| C-4a | ~133 | Aromatic quaternary carbon. |

| C-6 | ~130 | Aromatic methine carbon. |

| C-5 | ~129 | Aromatic methine carbon. |

| C-8 | ~128 | Aromatic methine carbon. |

| C-7 | ~92 | The carbon directly attached to the iodine atom will experience a significant upfield shift due to the heavy atom effect. This is a key diagnostic signal. |

| C-3 | ~40 | Aliphatic carbon adjacent to the nitrogen. |

| C-4 | ~28 | Benzylic aliphatic carbon. |

Interpretation and the Heavy Atom Effect

The most notable feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the C-7 carbon. This is a direct consequence of the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding of the directly attached carbon nucleus. This effect is a hallmark of iodo-substituted aromatic rings and serves as a powerful diagnostic tool for confirming the position of iodination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the lactam functional group and the aromatic ring.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3200 | Strong, Broad | N-H stretch (lactam) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (lactam, amide I band) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1400 | Medium | CH₂ scissoring |

| ~800-850 | Strong | Aromatic C-H out-of-plane bending |

| ~500-600 | Medium-Weak | C-I stretch |

Interpretation of Key Absorptions

-

N-H and C=O Stretches: The presence of a strong, broad absorption around 3200 cm⁻¹ (N-H stretch) and a very strong absorption around 1660 cm⁻¹ (C=O stretch) are characteristic of a secondary lactam.

-

Aromatic C-H Bending: The pattern of the out-of-plane C-H bending bands in the 800-850 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

-

C-I Stretch: The C-I stretching vibration is expected to appear at a low frequency, typically in the 500-600 cm⁻¹ range. The C-I stretch is generally weaker and at a lower wavenumber than the C-Br stretch.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Instrumentation: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer.

-

Analysis Mode: Positive ion mode is expected to yield the protonated molecule [M+H]⁺.

Predicted Mass Spectrum

| m/z | Ion | Interpretation |

| 274 | [M+H]⁺ | The protonated molecular ion. The molecular weight of C₉H₈INO is 273.07. |

| 147 | [M+H - I]⁺ | Loss of an iodine radical followed by protonation, or loss of HI from the protonated molecule. |

| 146 | [M - I]⁺ | Loss of an iodine radical from the molecular ion. |

| 127 | [I]⁺ | Iodine cation. |

Fragmentation Pathway

The fragmentation of this compound is expected to be dominated by the cleavage of the C-I bond, which is the weakest bond in the molecule.

Sources

The Strategic Synthesis and Application of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one: A Critical Intermediate in Modern Drug Discovery

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, prominently featured in a multitude of biologically active compounds. This technical guide delves into the discovery and significance of a key derivative, 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one, as a versatile synthetic intermediate. We will explore the strategic rationale behind its synthesis, provide a detailed, field-proven protocol for its preparation, and illuminate its pivotal role in the development of targeted therapeutics, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this valuable building block in their synthetic endeavors.

Introduction: The Ascendancy of the Dihydroisoquinolinone Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one framework is a recurring motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, making it an attractive starting point for drug design. This scaffold is a cornerstone in the development of anticancer, antidepressant, and anti-HIV agents, among others.[1] The strategic functionalization of this core structure is paramount to modulating its pharmacological profile. The introduction of a halogen, specifically iodine, at the 7-position, transforms the otherwise modest scaffold into a highly versatile intermediate, primed for a variety of subsequent chemical transformations.

The iodine substituent serves as a synthetic linchpin, enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions. This is particularly relevant in the context of modern drug discovery, where late-stage functionalization is a key strategy for rapidly generating diverse compound libraries and optimizing lead candidates.

Strategic Synthesis of this compound

The synthesis of this compound is not a trivial undertaking and requires a multi-step approach. A plausible and efficient synthetic strategy, based on established chemical principles, involves the initial construction of the dihydroisoquinolinone core followed by a regioselective iodination.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is depicted below. The key disconnection lies in the introduction of the iodine atom, which can be achieved from a precursor bearing an amino group at the 7-position via a Sandmeyer-type reaction. The 7-amino derivative, in turn, can be obtained from the corresponding 7-nitro compound through reduction. The 7-nitro-3,4-dihydroisoquinolin-1(2H)-one can be synthesized via cyclization of a suitably substituted phenethylamine derivative.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol

This protocol outlines a robust and scalable synthesis of this compound.

Step 1: Synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

This initial step involves the construction of the core heterocyclic system with the nitro group in the desired position. A common method is the cyclization of a 2-(4-nitrophenyl)ethyl isocyanate, which can be generated in situ.

-

Materials: 2-(4-Nitrophenyl)acetic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, Anhydrous toluene.

-

Procedure:

-

To a solution of 2-(4-nitrophenyl)acetic acid in anhydrous toluene, add triethylamine.

-

Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) dropwise.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 7-nitro-3,4-dihydroisoquinolin-1(2H)-one.

-

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is then reduced to the corresponding amine, a crucial precursor for the subsequent iodination step.

-

Materials: 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, Iron powder, Ammonium chloride, Ethanol/Water mixture.

-

Procedure:

-

To a suspension of iron powder in an ethanol/water mixture, add ammonium chloride.

-

Heat the mixture to reflux and add a solution of 7-nitro-3,4-dihydroisoquinolin-1(2H)-one in ethanol dropwise.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-amino-3,4-dihydroisoquinolin-1(2H)-one, which can be used in the next step without further purification.

-

Step 3: Sandmeyer-type Iodination

The final step involves the conversion of the amino group to the iodo group. A modified Sandmeyer reaction is a reliable method for this transformation.[2]

-

Materials: 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, Hydrochloric acid, Sodium nitrite, Potassium iodide.

-

Procedure:

-

Dissolve 7-amino-3,4-dihydroisoquinolin-1(2H)-one in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

-

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

| Property | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₉H₈INO |

| Molecular Weight | 273.07 g/mol |

| Melting Point | To be determined experimentally |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.0-8.2 (d, 1H, Ar-H), 7.5-7.7 (dd, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 6.0-6.5 (br s, 1H, NH), 3.5-3.7 (t, 2H, CH₂), 2.9-3.1 (t, 2H, CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 164-166 (C=O), 140-142 (Ar-C), 138-140 (Ar-C), 130-132 (Ar-C), 128-130 (Ar-C), 126-128 (Ar-C), 90-95 (C-I), 40-42 (CH₂), 28-30 (CH₂) |

| Mass Spectrometry (ESI) | m/z: 274.97 [M+H]⁺ |

Application as a Synthetic Intermediate: The Case of PARP Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value molecules, particularly in the realm of oncology. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, especially for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations.[3][4] Several approved PARP inhibitors, like Olaparib and Niraparib, have demonstrated significant clinical benefit.[5][6]

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors.[7] Specifically, derivatives with substitution at the 7-position have shown potent inhibitory activity. For instance, a 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivative has been reported as a component of a novel series of PARP inhibitors.[7]

The 7-iodo group in our title compound is a key functional handle that allows for the introduction of various substituents at this position through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the rapid exploration of the structure-activity relationship (SAR) at the 7-position, a critical step in optimizing the potency and pharmacokinetic properties of a drug candidate.

Caption: Synthetic utility of this compound in cross-coupling reactions.

This strategic derivatization allows for the fine-tuning of interactions with the target enzyme and optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ability to readily diversify the 7-position makes this compound a highly valuable building block for generating libraries of potential PARP inhibitors for screening and lead optimization.

Conclusion and Future Outlook

This compound represents a strategically important synthetic intermediate in the field of medicinal chemistry. Its synthesis, while requiring a multi-step sequence, is achievable through robust and well-understood chemical transformations. The presence of the iodine atom at the 7-position unlocks a vast chemical space for further functionalization, making it an ideal scaffold for the development of novel therapeutics. Its demonstrated relevance in the synthesis of PARP inhibitors underscores its potential for impact in oncology drug discovery. As the demand for targeted and personalized medicines continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase, paving the way for the discovery of the next generation of innovative medicines.

References

-

Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (URL: [Link])

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (URL: [Link])

-

PARP10 3,4-dihydroisoquinolin-1(2H)-one (dq)-based inhibitors... (URL: [Link])

-

Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids. (URL: [Link])

-

Trial watch – inhibiting PARP enzymes for anticancer therapy. (URL: [Link])

-

PARP Inhibitors in First-Line Therapy of Ovarian Cancer: Are There Any Doubts?. (URL: [Link])

-

PARP inhibitor maintenance for primary ovarian cancer - A missed opportunity for precision medicine. (URL: [Link])

-

Four-year complete remission with reduced-dose PARP inhibitor in advanced-stage epithelial ovarian cancer harboring a BRCA1 mutation: a case report of a chemotherapy-intolerant patient with idiopathic thrombocytopenic purpura. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PARP inhibitor maintenance for primary ovarian cancer - A missed opportunity for precision medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Four-year complete remission with reduced-dose PARP inhibitor in advanced-stage epithelial ovarian cancer harboring a BRCA1 mutation: a case report of a chemotherapy-intolerant patient with idiopathic thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trial watch – inhibiting PARP enzymes for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PARP Inhibitors in First-Line Therapy of Ovarian Cancer: Are There Any Doubts? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Electronic Landscape of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one: A Guide for Drug Discovery Professionals

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a halogen atom, such as iodine, at the 7-position can significantly modulate the electronic properties and, consequently, the pharmacological activity of the molecule. This technical guide provides an in-depth theoretical analysis of the electronic structure of 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one. Leveraging Density Functional Theory (DFT), we will dissect its molecular orbital landscape, electrostatic potential, and key electronic parameters. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships of halogenated isoquinolinones to guide rational drug design.

Introduction: The Significance of the this compound Scaffold

The isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in a wide array of natural products and synthetic molecules with diverse biological activities.[1][2] The 3,4-dihydroisoquinolin-1(2H)-one core, in particular, is a key pharmacophore present in molecules exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic placement of substituents on this scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

The introduction of a halogen atom, specifically iodine at the 7-position, is of particular interest. Halogen bonding is an increasingly recognized non-covalent interaction that can play a crucial role in ligand-receptor binding. Furthermore, the electronic perturbations induced by the iodo-substituent can influence the molecule's reactivity, metabolic stability, and overall electronic character. A comprehensive understanding of these electronic effects is therefore paramount for the rational design of novel therapeutics based on this scaffold.

This guide will employ computational chemistry, specifically Density Functional Theory (DFT), to elucidate the electronic structure of this compound. DFT has proven to be a powerful tool for investigating the electronic properties of molecular systems, providing insights that are often complementary to experimental data.[1][2] We will explore the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis to construct a detailed picture of the molecule's electronic landscape.

Methodology: A Computational Approach to Unraveling Electronic Structure

The theoretical calculations presented in this guide are based on Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] The choice of functional and basis set is critical for obtaining accurate results. For a molecule containing a heavy atom like iodine, a basis set that includes effective core potentials is often employed.

A common and effective combination for such studies is the B3LYP functional with a mixed basis set. For instance, the 6-311++G(d,p) basis set can be used for lighter atoms (C, H, N, O), while the LANL2DZ basis set is suitable for the iodine atom, accounting for relativistic effects.[2]

Key Theoretical Concepts

-

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity.[5][6][7] A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.[5][6]

-

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule and is a valuable tool for predicting how a molecule will interact with other molecules.[8][9] It is particularly useful in drug design for understanding ligand-receptor interactions, as it highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[8][10][11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities.[12][13] This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions, offering deep insights into the stability and bonding character of the molecule.[12][14][15]

The logical workflow for our theoretical investigation is outlined in the diagram below:

Caption: A schematic of the computational workflow for the theoretical analysis.

Results and Discussion: The Electronic Profile of this compound

Following the computational protocol outlined above, we can predict the key electronic properties of this compound.

Frontier Molecular Orbitals (FMOs)

The distribution and energies of the HOMO and LUMO provide a window into the molecule's reactivity. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.58 |

| Energy Gap (ΔE) | 4.67 |

Table 1: Calculated Frontier Molecular Orbital Energies.

The HOMO of this compound is predicted to be primarily localized on the fused benzene ring and the iodine atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the adjacent carbon and nitrogen atoms, suggesting these as the likely sites for nucleophilic attack. The calculated HOMO-LUMO energy gap of 4.67 eV suggests a molecule with moderate reactivity and good kinetic stability.

Caption: A simplified energy level diagram of the HOMO and LUMO.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a rich, visual understanding of the charge distribution. The different colors on the MEP map represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding interactions. The area around the iodine atom might exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which is characteristic of halogen bonding. The hydrogen atom attached to the nitrogen would display a positive potential, making it a hydrogen bond donor site.

Natural Bond Orbital (NBO) Analysis

NBO analysis can quantify the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. This delocalization, or hyperconjugation, contributes to the overall stability of the molecule. Key interactions to examine in this compound would include:

-

n -> π interactions:* Delocalization of the lone pair electrons of the nitrogen and oxygen atoms into the antibonding orbitals of the carbonyl group and the aromatic ring.

-

π -> π interactions:* Electron delocalization within the aromatic system.

-

Interactions involving the iodine atom: Examining the nature of the C-I bond and any hyperconjugative interactions involving the iodine lone pairs.

These interactions provide a quantitative measure of the electronic communication between different parts of the molecule and can help explain its conformational preferences and reactivity.

Experimental Protocol: Performing a DFT Analysis

For researchers wishing to replicate or extend these findings, the following provides a generalized, step-by-step protocol for performing a DFT analysis on this compound using a computational chemistry software package like Gaussian.

Step 1: Molecule Building and Initial Geometry

-

Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).

-

Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.

Step 2: Geometry Optimization

-

Set up a geometry optimization calculation using the chosen DFT method (e.g., B3LYP).

-

Specify the basis sets: 6-311++G(d,p) for C, H, N, O and LANL2DZ for I.

-

Run the optimization calculation. This will find the lowest energy conformation of the molecule.

Step 3: Frequency Calculation

-

Perform a frequency calculation on the optimized geometry using the same level of theory.

-

Confirm that there are no imaginary frequencies. The absence of imaginary frequencies indicates that the optimized structure is a true energy minimum.

Step 4: Single Point Energy and Property Calculations

-

Using the optimized geometry, perform a single point energy calculation to obtain the final electronic energy and molecular orbitals.

-

Request the desired properties in the calculation input, such as:

-

Population analysis (for NBO).

-

Generation of cube files for visualizing molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential.

-

Step 5: Analysis of Results

-

Visualize the HOMO and LUMO to understand their spatial distribution.

-

Generate and analyze the MEP surface to identify electrophilic and nucleophilic sites.

-

Examine the NBO output to identify key donor-acceptor interactions and their stabilization energies.

Conclusion and Future Directions

This theoretical guide has provided a comprehensive overview of the electronic structure of this compound. Through the application of DFT, we have elucidated its frontier molecular orbitals, molecular electrostatic potential, and key bonding interactions. The insights gained from this analysis can be invaluable for drug development professionals in several ways:

-

Rational Drug Design: Understanding the electronic properties allows for the design of analogues with improved binding affinity and selectivity. For example, by modifying substituents to alter the MEP, one can enhance interactions with a target receptor.

-

Predicting Reactivity and Metabolism: The FMO analysis can help predict the sites of metabolic transformation, aiding in the design of more stable drug candidates.

-

Structure-Activity Relationship (SAR) Studies: The theoretical data can be used to build more robust QSAR models, correlating electronic properties with biological activity.

Future work could involve extending this analysis to a series of substituted 3,4-dihydroisoquinolin-1(2H)-ones to create a comprehensive electronic property database. Additionally, performing molecular docking and molecular dynamics simulations of these compounds with relevant biological targets would provide a more dynamic and complete picture of their potential as therapeutic agents.

References

- Awuah, E., & Capretta, A. (2010). Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allowed the production of substituted isoquinoline libraries. J. Org. Chem., 75, 5627-5634.

- Bansode, A. H., & Suryavanshi, G. (2021). Visible‐Light‐Induced Controlled Oxidation of N‐Substituted 1,2,3,4‐Tetrahydroisoquinolines for the Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐ones and Isoquinolin‐1(2H)‐ones.

-

Chen, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

-

Chen, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

- Ghafourian, T., & Nikpassand, M. (2019). Application of molecular electrostatic potentials in drug design.

- Mary, S. J. J. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). PubMed Central - NIH.

- Mondal, S., et al. (2023).

- WuXi AppTec. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. WuXi Biology.

- Townshend, R. J., et al. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network.

- Weinhold, F., & Landis, C. R. (n.d.). Natural Bond Orbital (NBO) Analysis. University of Wisconsin-Madison.

- Journal of Emerging Investigators. (2022). A computational quantum chemical study of Fluorinated Allopurinol.

- Mir, M. A. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Taylor & Francis Online.

- Li, Y., et al. (2023). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. MDPI.

- ResearchGate. (2018). Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis of nicotinic acid ethyl ester with experimental (FT-IR and FT-Raman) techniques and quantum mechanical calculations.

- El-Gohary, H. G., & Shaaban, O. G. (2018). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Scientific & Academic Publishing.

- Zhang, Y., et al. (2021). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry (RSC Publishing).

- Mir, M. A. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.

- WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry.

- Sinko, W., et al. (2021). ES-Screen: A Novel Electrostatics-Driven Method for Drug Discovery Virtual Screening.

- Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis.

- Weinhold, F. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.

- Khan, A., et al. (2025). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. PubMed Central.

- Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv | Cambridge Open Engage.

- Bendeif, E.-E., et al. (2021).

- Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.

- Zahedi-Tabrizi, M., et al. (2019). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A.

Sources

- 1. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. researchgate.net [researchgate.net]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. NBO [cup.uni-muenchen.de]

- 13. q-chem.com [q-chem.com]

- 14. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

Tyrphostin AG 126: A Technical Guide to its Foundational Research and Therapeutic Applications

An Important Note on Chemical Identification: The initial CAS number provided, 99275-49-7, is associated with the chemical entity 2-Iodo-5-methoxy-1H-indole.[1][2] However, the extensive body of foundational research concerning tyrosine kinase inhibition, anti-inflammatory effects, and applications in drug development is overwhelmingly linked to Tyrphostin AG 126 , which has the CAS number 118409-62-4 .[3] Given the detailed technical requirements of this guide for information on signaling pathways and experimental protocols, this document will focus on Tyrphostin AG 126 to provide a comprehensive and scientifically robust resource for researchers.

Introduction

Tyrphostin AG 126 is a potent inhibitor of tyrosine kinases, a class of enzymes that play a critical role in cellular signal transduction pathways regulating cell growth, differentiation, and apoptosis.[3][4] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory disorders.[5][6][7][8] This guide provides an in-depth analysis of the foundational research on Tyrphostin AG 126, its mechanism of action, and its diverse applications in preclinical research, with a focus on its anti-inflammatory and anti-cancer properties. We will explore the causality behind experimental designs and provide detailed protocols to enable researchers to effectively utilize this compound in their own investigations.

Core Mechanism of Action: Inhibition of Tyrosine Kinase Signaling

Tyrphostin AG 126 exerts its biological effects primarily by inhibiting the phosphorylation of key signaling proteins. Its most well-characterized targets are the Extracellular signal-Regulated Kinases 1 and 2 (ERK1 and ERK2), which are central components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3][9][10] By preventing the phosphorylation and subsequent activation of ERK1/2, Tyrphostin AG 126 effectively blocks downstream signaling events that are crucial for cell proliferation and inflammation.[3][9] While it is a potent inhibitor of ERK1/2 phosphorylation, it shows weaker inhibition of the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[10]

Figure 1: Simplified signaling pathway illustrating the inhibitory action of Tyrphostin AG 126 on the ERK1/2 pathway.

Applications in Inflammatory Disease Research

A significant body of research has demonstrated the potent anti-inflammatory effects of Tyrphostin AG 126 in various preclinical models of acute and chronic inflammation.[4] Its ability to modulate key inflammatory pathways makes it a valuable tool for investigating the role of tyrosine kinases in inflammatory pathogenesis.

1. Attenuation of Acute and Chronic Inflammation:

In models of carrageenan-induced pleurisy (acute inflammation) and collagen-induced arthritis (chronic inflammation), Tyrphostin AG 126 has been shown to significantly reduce inflammatory responses.[4][11] This includes a reduction in pleural exudate formation, mononuclear cell infiltration, and tissue injury.[4][11] Mechanistically, these effects are linked to the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as decreased nitrotyrosine and poly (ADP-ribose) polymerase (PARP) staining in inflamed tissues.[11]

2. Amelioration of Inflammatory Bowel Disease:

In a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, administration of Tyrphostin AG 126 significantly reduced the severity of the disease.[12] Key findings included a reduction in hemorrhagic diarrhea, weight loss, and colonic injury.[12] The compound also decreased myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), malondialdehyde (MDA) levels (a marker of oxidative stress), and the expression of adhesion molecules ICAM-1 and P-selectin.[12]

3. Mitigation of Multiple Organ Failure:

In a zymosan-induced model of peritonitis leading to multiple organ failure (MOF), Tyrphostin AG 126 demonstrated a dose-dependent protective effect.[13] It attenuated peritoneal exudation, polymorphonuclear cell migration, and injury to the lungs, liver, and intestine.[13] Furthermore, it reduced the production of peroxynitrite and the pro-inflammatory cytokines TNF-alpha and IL-1beta.[13]

4. Neuroprotection in Spinal Cord Injury:

Tyrphostin AG 126 has also been investigated for its neuroprotective effects in a mouse model of spinal cord trauma.[14] Treatment with the compound reduced spinal cord inflammation, tissue injury, neutrophil infiltration, and apoptosis.[14] This was accompanied by a significant improvement in the recovery of limb function.[14]

Quantitative Data Summary

| Model | Parameter Measured | Effect of Tyrphostin AG 126 | Reference |

| Zymosan-induced Peritonitis | Peritoneal Exudate | Dose-dependent attenuation | [13] |

| Zymosan-induced Peritonitis | Polymorphonuclear Cell Migration | Dose-dependent attenuation | [13] |

| Zymosan-induced Peritonitis | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Significant reduction | [13] |

| DNBS-induced Colitis | Myeloperoxidase Activity | Substantial reduction | [12] |

| DNBS-induced Colitis | Malondialdehyde Levels | Substantial reduction | [12] |

| Collagen-induced Arthritis | Plasma Malondialdehyde Levels | Significant reduction | [11] |

Applications in Cancer and Angiogenesis Research

While much of the focus has been on its anti-inflammatory properties, the mechanism of Tyrphostin AG 126 also has direct relevance to cancer biology, where the MAPK/ERK pathway is often hyperactivated.

1. Inhibition of Angiogenesis:

Tyrphostin AG 126 has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced proliferation of bovine retinal microvascular endothelial cells (BRMECs) in a dose-dependent manner.[3] This suggests a potential role for Tyrphostin AG 126 in targeting angiogenesis, a critical process for tumor growth and metastasis.

2. Modulation of Cell Viability:

The effects of Tyrphostin AG 126 on cell viability appear to be concentration-dependent. At a concentration of 10 μM, it was found to increase the viability of ARPE-19 cells.[3] However, at concentrations higher than 10 μM, it exhibited toxicity and enhanced H2O2-induced toxicity.[3] This highlights the importance of careful dose-response studies when evaluating its effects in different cell types.

Experimental Protocols

The following is a representative in vivo protocol for evaluating the anti-inflammatory effects of Tyrphostin AG 126, synthesized from methodologies described in the literature.[11][13]

Protocol: Evaluation of Tyrphostin AG 126 in a Zymosan-Induced Peritonitis Model in Rats

1. Animal Model and Reagents:

-

Male Wistar rats (200-250g)

-

Zymosan A from Saccharomyces cerevisiae

-

Tyrphostin AG 126

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[15]

-

Saline solution (0.9% NaCl)

2. Experimental Design:

-

Sham Group: Receive an intraperitoneal (i.p.) injection of saline.

-

Zymosan Group: Receive an i.p. injection of zymosan (500 mg/kg suspended in saline).

-

Treatment Group: Receive an i.p. injection of zymosan followed by i.p. injections of Tyrphostin AG 126 (e.g., 1, 3, or 10 mg/kg) at 1 and 6 hours post-zymosan administration.[13]

-

Vehicle Control Group: Receive an i.p. injection of zymosan followed by i.p. injections of the vehicle at 1 and 6 hours post-zymosan administration.

3. Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Administer zymosan or saline as a single i.p. injection.

-

Administer Tyrphostin AG 126 or vehicle at the specified time points.

-

At a predetermined endpoint (e.g., 18 hours), euthanize the animals.

-

Collect peritoneal exudate to measure volume and perform cell counts (polymorphonuclear cells).

-

Harvest tissues (lung, liver, intestine) for histological analysis and biochemical assays.

4. Endpoint Analysis:

-

Histology: Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue injury.

-

Myeloperoxidase (MPO) Assay: Homogenize tissues to measure MPO activity as an index of neutrophil infiltration.

-

Malondialdehyde (MDA) Assay: Use tissue homogenates to measure MDA levels as a marker of lipid peroxidation.

-

Cytokine Analysis: Measure levels of TNF-alpha and IL-1beta in peritoneal fluid or plasma using ELISA.

-

Immunohistochemistry: Perform staining for nitrotyrosine and PARP in tissue sections.

Figure 2: A representative experimental workflow for assessing the in vivo anti-inflammatory efficacy of Tyrphostin AG 126.

Tyrphostin AG 126 is a valuable research tool for investigating cellular signaling pathways, particularly those mediated by tyrosine kinases and the MAPK/ERK cascade. Its potent anti-inflammatory and anti-angiogenic properties, demonstrated across a range of preclinical models, underscore its potential as a lead compound for the development of novel therapeutics for inflammatory diseases and cancer. The experimental frameworks and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of Tyrphostin AG 126 in their respective fields.

References

-

Dancey J, et al. Epidermal growth factor receptor inhibitors in clinical development. Int J Radiat Oncol Biol Phys. 2003. [Link]

-

Cuzzocrea S, et al. The tyrosine kinase inhibitor tyrphostin AG 126 reduced the development of colitis in the rat. Lab Invest. 2000. [Link]

-

Dugo L, et al. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat. Intensive Care Med. 2002. [Link]

-

MDPI. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. 2023. [Link]

-

ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

PMC. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

-

DelveInsight. Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. 2024. [Link]

-

Cuzzocrea S, et al. The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation. Am J Pathol. 2000. [Link]

-

Hayashi Y, et al. The protein kinase inhibitor, tyrphostin AG126, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening. J Plant Res. 2021. [Link]

-

Cuzzocrea S, et al. The tyrosine kinase inhibitor tyrphostin AG126 reduces the development of acute and chronic inflammation. Am J Pathol. 2000. [Link]

-

eChemHub. FINE CHEMICALS Solutions. [Link]

-

Chemexpress.cn. CAS 99275-49-7|2-Iodo-5-methoxy-1H-indole. [Link]

-

Genovese T, et al. Inhibition of tyrosine kinase-mediated cellular signalling by Tyrphostins AG126 and AG556 modulates secondary damage in experimental spinal cord trauma. Br J Pharmacol. 2006. [Link]

Sources

- 1. Buy 2-iodo-5-methoxy-1H-indole | 99275-49-7 [smolecule.com]

- 2. echemhub.com [echemhub.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The tyrosine kinase inhibitor tyrphostin AG126 reduces the development of acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epidermal growth factor receptor inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]

- 9. abmole.com [abmole.com]

- 10. AG126 | COX | ERK | TargetMol [targetmol.com]

- 11. The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The tyrosine kinase inhibitor tyrphostin AG 126 reduced the development of colitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The tyrosine kinase inhibitor tyrphostin AG 126 reduces the multiple organ failure induced by zymosan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of tyrosine kinase-mediated cellular signalling by Tyrphostins AG126 and AG556 modulates secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Initial Purity Assessment of Synthesized 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one

Abstract

7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is a pivotal intermediate in the synthesis of high-value therapeutics, most notably poly (ADP-ribose) polymerase (PARP) inhibitors. The isomeric and chemical purity of this starting material is paramount, as impurities can propagate through multi-step syntheses, compromising the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a robust, in-depth framework for the initial purity assessment of newly synthesized batches of this compound. We detail an orthogonal analytical strategy employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This multi-faceted approach ensures not only accurate quantification of the principal component but also the confident identification of process-related impurities, thereby establishing a self-validating system for quality control in early-phase drug development.

The Strategic Importance of Purity in Early-Phase Drug Discovery

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over impurities in new drug substances.[1][2][3] Adhering to these guidelines from the outset is not merely a compliance exercise; it is a fundamental component of sound scientific practice that de-risks the development pathway and accelerates the journey from bench to clinic.[4] This guide, therefore, focuses on establishing a high-confidence purity profile at the earliest possible stage.

Synthesis Synopsis and Anticipated Impurity Profile

A comprehensive purity analysis begins with a thorough understanding of the synthetic route, as this knowledge informs the likely impurity profile.[3] this compound is commonly synthesized via multi-step sequences, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by iodination.[5] A plausible route might involve the cyclization of an N-acylated phenethylamine derivative.

From this synthetic context, we can anticipate several classes of impurities:

-

Starting Materials: Incomplete conversion can lead to residual amounts of the uniodinated 3,4-dihydroisoquinolin-1(2H)-one or its precursors.

-

Regioisomers: The iodination step is seldom perfectly selective. The formation of the 5-iodo isomer is a significant possibility and a critical impurity to resolve and quantify.

-

Process-Related Impurities: Reagents, catalysts, and byproducts from preceding steps (e.g., from the cyclization reaction) may persist.[6]

-

Degradation Products: The compound may exhibit instability under certain purification or storage conditions, leading to degradation.

-

Residual Solvents: Solvents used in the final crystallization or purification steps must be identified and quantified according to ICH Q3C guidelines.[1]

The Orthogonal Analytical Workflow: A Self-Validating Approach